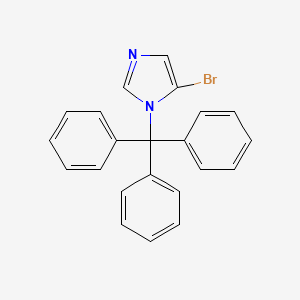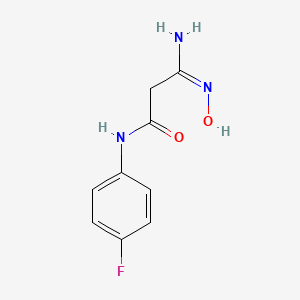
(3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide is a chemical compound characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl 3-oxopropanoate, followed by the addition of hydroxylamine hydrochloride to form the hydroxyimino group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso derivatives, and substituted fluorophenyl compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the hydroxyimino group allows it to interact with active sites of enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-4-(4-Fluorophenyl)-2-oxo-3-butenoic acid
- (1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
- 3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole
Uniqueness
Compared to similar compounds, (3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and hydroxyimino groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C9H10FN3O2 |
|---|---|
Peso molecular |
211.19 g/mol |
Nombre IUPAC |
(3E)-3-amino-N-(4-fluorophenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H10FN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14) |
Clave InChI |
VLVIIBOTKFMAIF-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)C/C(=N\O)/N)F |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CC(=NO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)
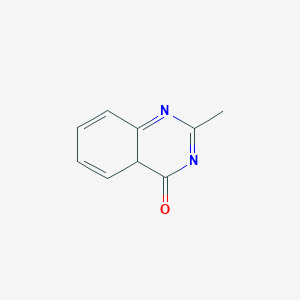
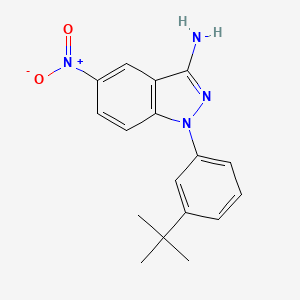
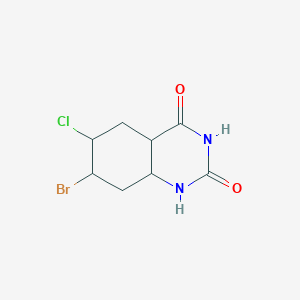
![Phosphine, [(1S)-2'-methoxy[1,1'-binaphthalen]-2-yl]diphenyl-](/img/structure/B12343609.png)
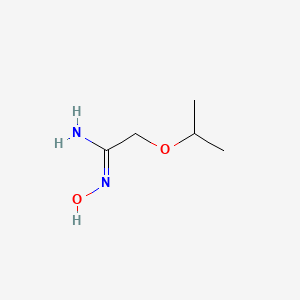
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)

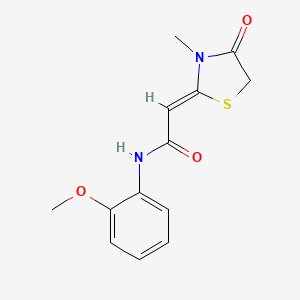
![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
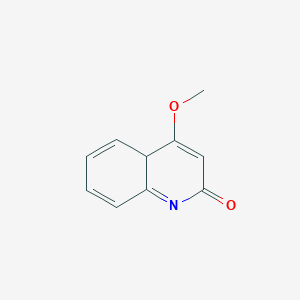
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)
